1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea is a synthetic organic compound with the molecular formula and a molecular weight of approximately 373.3 g/mol. It is classified as a diaryl ether, characterized by the presence of two aromatic rings connected by an ether bond. The compound contains a pyridine moiety and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities. Its structure can be represented by the IUPAC name: 1-(4-pyridin-4-yloxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea, and its SMILES notation is:
The compound is soluble in dimethyl sulfoxide but insoluble in water, which influences its application in research and potential formulations .
The chemical behavior of 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea can be explored through various reactions typical of urea derivatives and diaryl ethers. Key reactions may include:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
Research indicates that compounds similar to 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea exhibit significant biological activities, particularly in oncology. It has been studied for its potential as a FLT3 inhibitor, which is relevant in treating acute myeloid leukemia. The presence of the pyridine ring and trifluoromethyl group may enhance the binding affinity to target proteins involved in cancer pathways .
The synthesis of 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea typically involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity .
The primary applications of 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea lie within pharmaceutical research, particularly in drug development targeting cancer treatment. Its unique structure allows it to act on specific molecular targets, making it a candidate for further studies in medicinal chemistry.
Additionally, due to its solubility profile, it may be used in formulations requiring organic solvents or as a reference compound in analytical chemistry.
Interaction studies involving 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea focus on its binding affinity to various enzymes and receptors. These studies typically utilize techniques such as:
Such studies are vital for understanding the therapeutic potential and safety profile of the compound .
Several compounds share structural similarities with 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | Contains piperazine; used in CNS research | |
N-Methyl-3-nitro-5-(trifluoromethyl)-pyridin-2-amine | Nitro group; potential anti-cancer activity | |
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide | Chlorine substitution; antibacterial properties |
These compounds exhibit varying biological activities and applications, highlighting the unique structural characteristics of 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea that may confer specific advantages in therapeutic contexts .